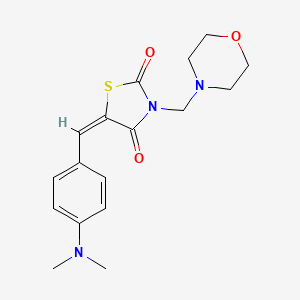

(E)-5-(4-(dimethylamino)benzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-5-(4-(dimethylamino)benzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-5-(4-(dimethylamino)benzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and diabetes management. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis of the Compound

The compound is synthesized through a series of reactions involving thiazolidine-2,4-dione and substituted benzaldehydes. The general synthetic route includes:

- Condensation Reaction : The thiazolidine-2,4-dione reacts with an appropriate aryl aldehyde in the presence of a catalyst (typically sodium acetate) under reflux conditions.

- Purification : The product is purified through recrystallization techniques to obtain the desired compound in a pure form.

This method has been detailed in various studies, showcasing the efficiency of synthesizing thiazolidine derivatives with specific substituents that enhance biological activity .

Antidiabetic Properties

Thiazolidinediones (TZDs), including derivatives like this compound, have been extensively studied for their hypoglycemic effects. These compounds primarily act by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which improves insulin sensitivity and glucose metabolism.

- In Vivo Studies : Recent studies have demonstrated that this compound exhibits significant antidiabetic activity in animal models, leading to reduced blood glucose levels and improved insulin sensitivity .

- Mechanism of Action : The activation of PPAR-γ enhances lipid metabolism and reduces inflammation, contributing to its antidiabetic effects .

Anticancer Activity

The compound's anticancer properties have been evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

- Cell Viability Assays : In vitro assays showed that the compound induces apoptosis in cancer cells through both extrinsic and intrinsic pathways. This was evidenced by increased caspase activity and DNA fragmentation .

- Molecular Docking Studies : Computational studies indicate strong binding affinity to topoisomerases I and II, suggesting that it may inhibit these enzymes involved in DNA replication and repair, further supporting its potential as an anticancer agent .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to other thiazolidinedione derivatives, the following table summarizes key findings from recent studies:

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antidiabetic | 10 | PPAR-γ activation |

| 5-(3,4-Dimethoxybenzylidine)-2,4-thiazolidinedione | Anticancer | 8 | Apoptosis induction |

| Pioglitazone | Antidiabetic | 12 | PPAR-γ activation |

| 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione | Anticancer | 15 | Topoisomerase inhibition |

Case Studies

- Antidiabetic Evaluation : In a study assessing the antidiabetic properties of various thiazolidinediones, the compound demonstrated superior efficacy compared to standard treatments like pioglitazone. It significantly lowered fasting blood glucose levels in diabetic rats over a four-week treatment period .

- Anticancer Efficacy : Another study highlighted its effectiveness against MCF-7 cells. The compound was shown to induce apoptosis at concentrations lower than those required for traditional chemotherapeutics, indicating its potential as a safer alternative for cancer treatment .

Eigenschaften

IUPAC Name |

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-18(2)14-5-3-13(4-6-14)11-15-16(21)20(17(22)24-15)12-19-7-9-23-10-8-19/h3-6,11H,7-10,12H2,1-2H3/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIGADXZYOGTEN-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.